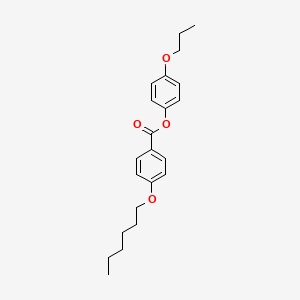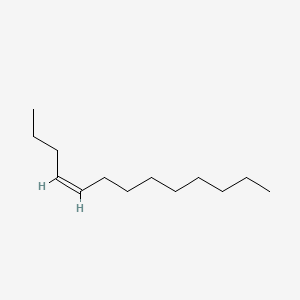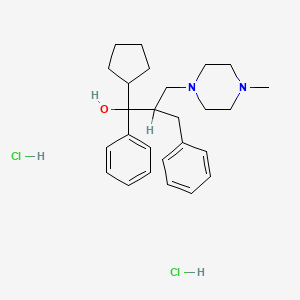
beta-Benzyl-alpha-cyclopentyl-4-methyl-alpha-phenyl-1-piperazinepropanol dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
beta-Benzyl-alpha-cyclopentyl-4-methyl-alpha-phenyl-1-piperazinepropanol dihydrochloride: is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by its unique structure, which includes a piperazine ring substituted with various functional groups, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of beta-Benzyl-alpha-cyclopentyl-4-methyl-alpha-phenyl-1-piperazinepropanol dihydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: This can be achieved through the cyclization of 1,2-diamine derivatives with appropriate reagents.
Substitution Reactions: The piperazine ring is then functionalized with benzyl, cyclopentyl, methyl, and phenyl groups through various substitution reactions.
Hydrochloride Formation: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
beta-Benzyl-alpha-cyclopentyl-4-methyl-alpha-phenyl-1-piperazinepropanol dihydrochloride undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
beta-Benzyl-alpha-cyclopentyl-4-methyl-alpha-phenyl-1-piperazinepropanol dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of beta-Benzyl-alpha-cyclopentyl-4-methyl-alpha-phenyl-1-piperazinepropanol dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects . Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N1-[(3-Bromophenyl)methyl]-N1-ethyl-1,2-ethanediamine dihydrochloride
- Various piperazine derivatives
Uniqueness
beta-Benzyl-alpha-cyclopentyl-4-methyl-alpha-phenyl-1-piperazinepropanol dihydrochloride is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties compared to other piperazine derivatives .
Properties
CAS No. |
40502-72-5 |
|---|---|
Molecular Formula |
C26H38Cl2N2O |
Molecular Weight |
465.5 g/mol |
IUPAC Name |
2-benzyl-1-cyclopentyl-3-(4-methylpiperazin-1-yl)-1-phenylpropan-1-ol;dihydrochloride |
InChI |
InChI=1S/C26H36N2O.2ClH/c1-27-16-18-28(19-17-27)21-25(20-22-10-4-2-5-11-22)26(29,24-14-8-9-15-24)23-12-6-3-7-13-23;;/h2-7,10-13,24-25,29H,8-9,14-21H2,1H3;2*1H |
InChI Key |
WEUUDBHOPQAQQL-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CC(CC2=CC=CC=C2)C(C3CCCC3)(C4=CC=CC=C4)O.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


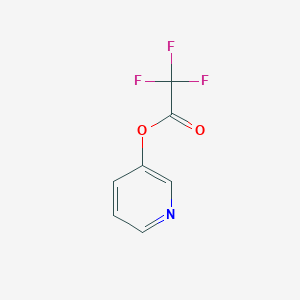


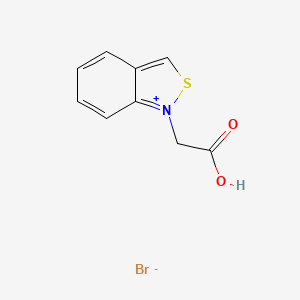
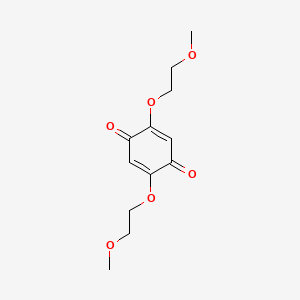
![{Bis[(prop-2-en-1-yl)oxy]methyl}cyclohexane](/img/structure/B14651495.png)
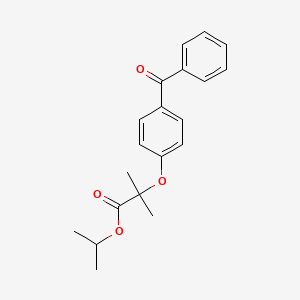



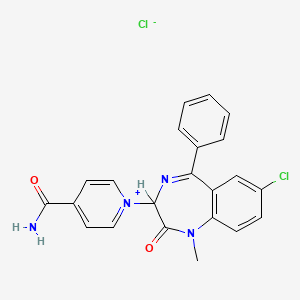
![2,4,4-Trimethylbicyclo[3.1.1]hept-2-en-6-one](/img/structure/B14651531.png)
